Ailanthinone
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Overview
Description
Ailanthinone is a natural product found in Ailanthus, Simarouba amara, and Picrolemma with data available.
Scientific Research Applications
Antimalarial Properties
Ailanthinone, a triterpene quassinoid, has shown significant antimalarial activity. Its mechanism, though not completely understood, is presumed to disrupt ribosomal functions by inhibiting parasite protein synthesis. Synthetic derivatives of this compound have been created to improve solubility and potency against Plasmodium parasites (Chordia et al., 2013).
Anti-Inflammatory and Anticancer Activities
Isolated compounds from Ailanthus altissima, including this compound, have exhibited significant anti-inflammatory activity. These compounds have shown to inhibit the production of proinflammatory mediators in cell studies. Additionally, this compound has demonstrated cytotoxic effects in cancer studies (Kim et al., 2016).
Allelopathic and Herbicidal Potential
Research has also revealed the allelopathic properties of this compound. It has been found to possess inhibitory activity against various plant seeds, suggesting potential as a natural herbicide. The strong inhibitory activity of this compound, particularly against weeds, has been explored for use in sustainable agriculture (De Feo et al., 2003).
Immunomodulatory Effects
This compound, among other compounds from Ailanthus species, has been investigated for its immunomodulatory effects. These studies focus on understanding how these compounds can influence both innate and adaptive immune systems, potentially offering therapeutic benefits for immune-related diseases (Jantan et al., 2019).
properties
CAS RN |
53683-73-1 |
---|---|
Molecular Formula |
C25H34O9 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-methylbutanoate |
InChI |
InChI=1S/C25H34O9/c1-6-10(2)20(29)34-17-16-12(4)18(27)25(31)22-23(5)13(11(3)7-14(26)19(23)28)8-15(33-21(17)30)24(16,22)9-32-25/h7,10,12-13,15-19,22,27-28,31H,6,8-9H2,1-5H3 |
InChI Key |
GCIFFNDSOLTCAI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
Other CAS RN |
53683-73-1 |
synonyms |
ailanthinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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